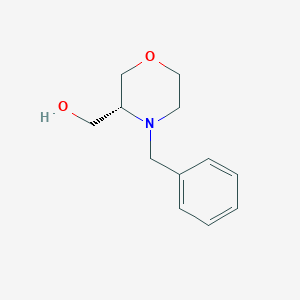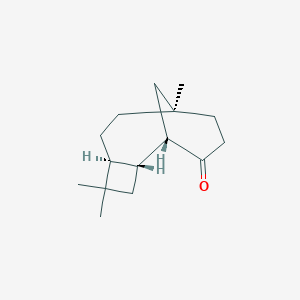
beta-Caryophyllone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Caryophyllone is a natural bicyclic sesquiterpene found in various plants, including black pepper, oregano, and basil. It is known for its distinct spicy aroma and flavor and has been used in traditional medicine for centuries. In recent years, beta-Caryophyllone has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of beta-Caryophyllone is not fully understood. However, it is believed to interact with various receptors in the body, including the cannabinoid receptors CB2 and TRPV1. Beta-Caryophyllone has also been found to inhibit the activity of certain enzymes and cytokines involved in inflammation.
Effets Biochimiques Et Physiologiques
Beta-Caryophyllone has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. Beta-Caryophyllone has also been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of beta-Caryophyllone is that it is a natural compound found in various plants, making it easily accessible. It also has a low toxicity profile, making it a safer alternative to synthetic drugs. However, one limitation is that the extraction process can be time-consuming and may lead to the degradation of the compound.
Orientations Futures
There are many potential future directions for research on beta-Caryophyllone. One area of interest is its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in treating cancer, either alone or in combination with other drugs. Additionally, research on the mechanism of action of beta-Caryophyllone could lead to the development of new drugs that target similar pathways.
Méthodes De Synthèse
Beta-Caryophyllone can be synthesized through various methods, including steam distillation, solvent extraction, and supercritical fluid extraction. Steam distillation is the most common method used to extract beta-Caryophyllone from plant sources. However, this method may lead to the degradation of the compound due to its high boiling point. Solvent extraction is another method that is more efficient but requires the use of toxic solvents. Supercritical fluid extraction is a newer method that uses carbon dioxide as a solvent, which is safer and more environmentally friendly.
Applications De Recherche Scientifique
Beta-Caryophyllone has shown promising results in various scientific studies. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. Beta-Caryophyllone has also been shown to have a positive effect on the immune system and may be helpful in treating autoimmune diseases.
Propriétés
Numéro CAS |
109119-65-5 |
|---|---|
Nom du produit |
beta-Caryophyllone |
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(1S,2R,5S,8R)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-11-one |
InChI |
InChI=1S/C15H24O/c1-14(2)8-10-11-9-15(3,6-4-12(10)14)7-5-13(11)16/h10-12H,4-9H2,1-3H3/t10-,11-,12-,15+/m0/s1 |
Clé InChI |
JLZBTPJKBKNFEG-JUFZMCDQSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@@H](CC3(C)C)[C@H](C1)C(=O)CC2 |
SMILES |
CC1(CC2C1CCC3(CCC(=O)C2C3)C)C |
SMILES canonique |
CC1(CC2C1CCC3(CCC(=O)C2C3)C)C |
Synonymes |
eta-caryophyllone caryophyllone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



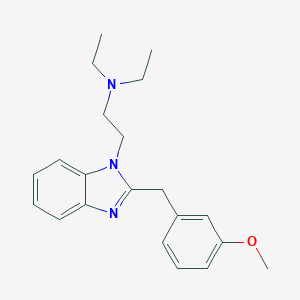
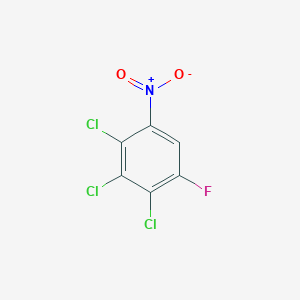
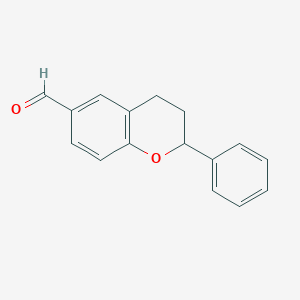
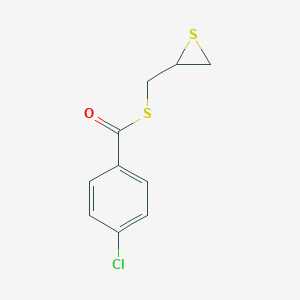
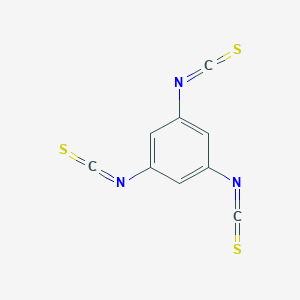
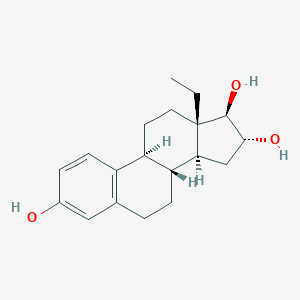
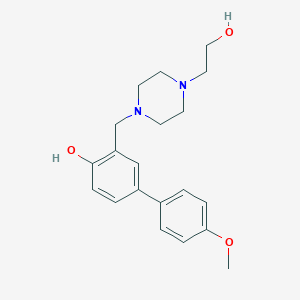
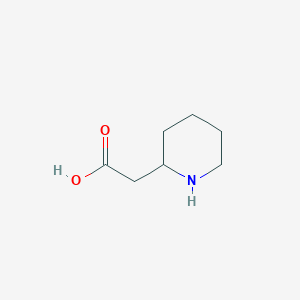
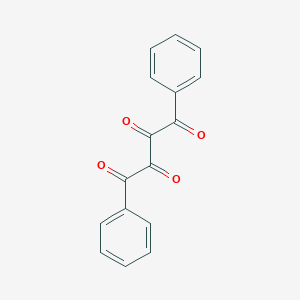
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
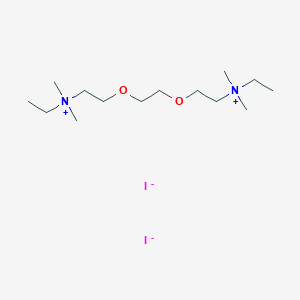
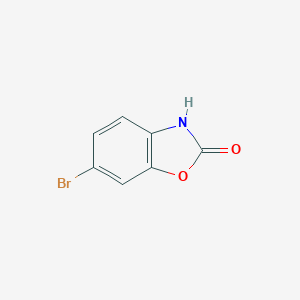
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
